molecular formula C21H31NS B14363890 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene CAS No. 92412-69-6

1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene

Cat. No.: B14363890
CAS No.: 92412-69-6
M. Wt: 329.5 g/mol
InChI Key: LPCYDIMBPIGDDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene typically involves the reaction of 4-(trans-4-octylcyclohexyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

4-(trans-4-octylcyclohexyl)aniline+thiophosgeneThis compound\text{4-(trans-4-octylcyclohexyl)aniline} + \text{thiophosgene} \rightarrow \text{this compound} 4-(trans-4-octylcyclohexyl)aniline+thiophosgene→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

    Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed:

    Thiourea Derivatives: When reacted with primary amines, the major products are thiourea derivatives.

Scientific Research Applications

1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable thiourea linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic structures.

Comparison with Similar Compounds

Uniqueness: 1-Isothiocyanato-4-(trans-4-octylcyclohexyl)benzene is unique due to its specific combination of the isothiocyanate group and the trans-4-octylcyclohexyl moiety. This combination imparts distinct liquid crystal properties, making it particularly valuable in the production of LCDs and other display technologies.

Properties

CAS No.

92412-69-6

Molecular Formula

C21H31NS

Molecular Weight

329.5 g/mol

IUPAC Name

1-isothiocyanato-4-(4-octylcyclohexyl)benzene

InChI

InChI=1S/C21H31NS/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-23/h13-16,18-19H,2-12H2,1H3

InChI Key

LPCYDIMBPIGDDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S

Origin of Product

United States

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